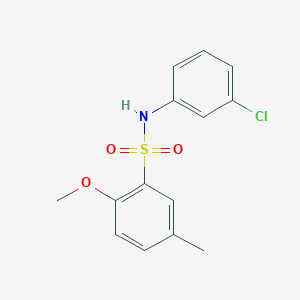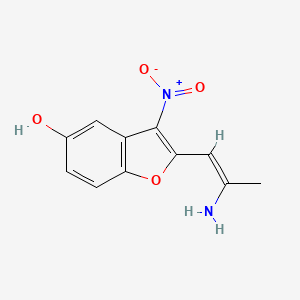
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMMA, is a synthetic compound that belongs to the class of coumarin derivatives. DMMA has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and biological properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of various enzymes such as topoisomerase II and COX-2, which are involved in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by arresting the cell cycle at the G2/M phase. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB pathway. Furthermore, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that can be easily synthesized in high yield and purity. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide also has some limitations for lab experiments. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a relatively new compound, and its biological properties and therapeutic potential are not fully understood. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide also requires further studies to determine its toxicity and safety profile.
Direcciones Futuras
There are several future directions for N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide research. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promising results in preclinical studies, and further studies are needed to determine its therapeutic potential in clinical trials. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can also be modified to enhance its biological properties and reduce its toxicity. Furthermore, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be used as a lead compound to develop new drugs with improved efficacy and safety. Finally, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be used as a tool compound to study various signaling pathways and enzymes involved in cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized by the reaction of 3-amino-4-methoxybenzoic acid with 2,3-dimethylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then treated with acetic anhydride and triethylamine to obtain N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2,3-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-5-4-6-16(12(11)2)20-18(21)15-10-13-9-14(23-3)7-8-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLWUFUXGAWMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)
![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)
![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)

